5-Methyl-2-furyl-(1-naphthyl)methanol
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Overview
Description
5-Methyl-2-furyl-(1-naphthyl)methanol: is an organic compound with the molecular formula C16H14O2 and a molecular weight of 238.28 g/mol This compound features a furan ring substituted with a methyl group and a naphthyl group attached to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-furyl-(1-naphthyl)methanol typically involves the reaction of 5-methyl-2-furaldehyde with 1-naphthylmethanol under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Methyl-2-furyl-(1-naphthyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions where functional groups on the furan or naphthyl rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or toluene.
Major Products Formed:
Oxidation: Aldehydes, ketones.
Reduction: Alcohols, reduced derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry: 5-Methyl-2-furyl-(1-naphthyl)methanol is used as an intermediate in the synthesis of various organic compounds. It is also studied for its reactivity and potential as a building block in organic synthesis .
Biology: In biological research, this compound is investigated for its potential biological activities, including antimicrobial and antioxidant properties .
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs with specific biological targets .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials .
Mechanism of Action
The mechanism of action of 5-Methyl-2-furyl-(1-naphthyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies on its mechanism of action are essential to understand its full potential and applications .
Comparison with Similar Compounds
5-Methyl-2-furylmethanol: Similar structure but lacks the naphthyl group.
2-Furyl-(1-naphthyl)methanol: Similar structure but lacks the methyl group on the furan ring.
Uniqueness: 5-Methyl-2-furyl-(1-naphthyl)methanol is unique due to the presence of both the methyl-substituted furan ring and the naphthyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications .
Properties
IUPAC Name |
(5-methylfuran-2-yl)-naphthalen-1-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-11-9-10-15(18-11)16(17)14-8-4-6-12-5-2-3-7-13(12)14/h2-10,16-17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGPHZXEDMUYLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C2=CC=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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